4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate
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Overview
Description
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate is a chemical compound that features a thiadiazole ring attached to a phenyl group, which is further connected to a 4-chlorobenzenecarboxylate moiety
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have shown a wide range of biological activities, including antibacterial , antifungal , and antiviral activities .
Mode of Action
It’s known that the nature of substituent on the phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . The compound might interact with its targets, leading to changes that result in its biological activity.
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways due to their wide range of biological activities .
Result of Action
It’s known that 1,3,4-thiadiazole derivatives can have various effects, such as antibacterial , antifungal , and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with 4-chlorobenzenecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The phenyl and thiadiazole rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the thiadiazole ring .
Scientific Research Applications
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate include:
- 4-(1,2,3-Thiadiazol-4-yl)phenol
- 4-(4-Bromophenyl)-1,2,3-thiadiazole
- 4-(4-Biphenyl)-1,2,3-thiadiazole
- 4-(1-Adamantyl)-1,2,3-thiadiazole
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2S/c16-12-5-1-11(2-6-12)15(19)20-13-7-3-10(4-8-13)14-9-21-18-17-14/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUNUAYDDVGJGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)OC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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